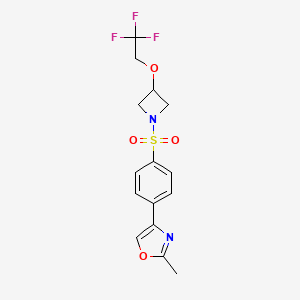

![molecular formula C18H20ClF2N5O2S B2440381 N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1185171-78-1](/img/structure/B2440381.png)

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

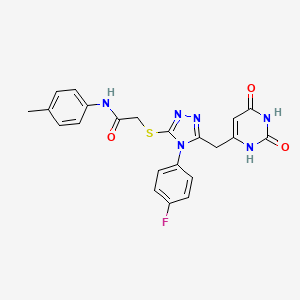

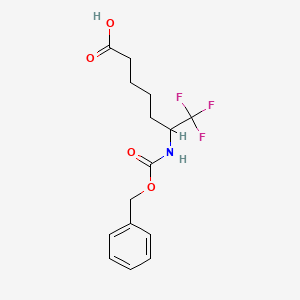

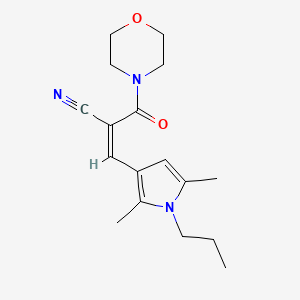

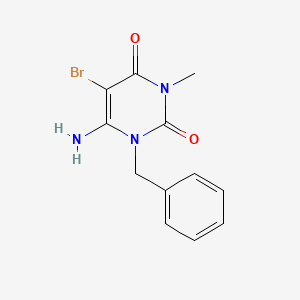

“N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that have been extensively studied for their diverse biological activities .

Synthesis Analysis

The synthesis of similar thiazole derivatives involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density can provide insights into the potential sites for electrophilic and nucleophilic substitution .

Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are largely influenced by the substituents at different positions on the thiazole ring. These substituents can alter the orientation types and shield the nucleophilicity of nitrogen .

Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It has a clear pale yellow color and a boiling point of 116–118°C .

Aplicaciones Científicas De Investigación

Antimicrobial and Antibacterial Applications

Research into the design, synthesis, and QSAR (Quantitative Structure-Activity Relationship) studies of compounds structurally related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride has shown promising antibacterial activity. For instance, analogs of pyrazol-5-one derivatives derived from a 2-aminobenzothiazole nucleus have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis, highlighting their potential as novel classes of antibacterial agents (Palkar et al., 2017).

Anti-Inflammatory and Analgesic Agents

The development of new heterocyclic compounds based on the framework of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products has been explored for their analgesic and anti-inflammatory properties. Such research endeavors aim to produce compounds with enhanced cyclooxygenase inhibition, offering potential as anti-inflammatory and analgesic agents with high specificity and efficacy (Abu‐Hashem et al., 2020).

Enzyme Inhibition for Disease Treatment

Compounds with a similar molecular structure have been investigated for their role as enzyme inhibitors, offering therapeutic potential in treating diseases like cystic fibrosis. Research into potentiators that do not interfere with corrector action in defective CFTR gating has highlighted the importance of structural modifications to enhance the efficacy of combination therapies for genetic mutations causing cystic fibrosis (Phuan et al., 2015).

Anticancer Applications

Another area of research focuses on the synthesis of novel compounds for potential use in cancer imaging, particularly PET (Positron Emission Tomography) agents for imaging specific mutations in cancers. This research demonstrates the utility of structurally similar compounds in developing diagnostic tools and therapeutic agents targeting specific cancer biomarkers (Wang et al., 2013).

Mecanismo De Acción

While the specific mechanism of action for “N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride” is not explicitly mentioned in the search results, thiazole derivatives have been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor effects .

Direcciones Futuras

Thiazole derivatives, including “N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and development of new thiazole derivatives with enhanced biological activities and lesser side effects .

Propiedades

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N5O2S.ClH/c1-23-3-2-14(22-23)17(26)25(5-4-24-6-8-27-9-7-24)18-21-16-13(20)10-12(19)11-15(16)28-18;/h2-3,10-11H,4-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQSXMQFLIKVQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClF2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2440303.png)

![2-[1-(2-Chloroacetyl)azetidin-3-yl]oxy-N,N-dimethylacetamide](/img/structure/B2440313.png)

![5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B2440314.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2440315.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440316.png)